Diclofensine hydrochloride
Overview
Description
Preparation Methods
The synthesis of diclofensine hydrochloride involves several key steps:
Condensation: The condensation of m-anisaldehyde with methylamine gives N-methyl-3-methoxybenzenemethanimine.
Reduction: This Schiff-base intermediate is reduced with sodium borohydride to yield (3-methoxybenzyl)methylamine.
Alkylation: Alkylation of this compound with 3,4-dichlorophenacylbromide results in an intermediate product.
Reduction: The benzoyl ketone is reduced with sodium borohydride to form an alcohol.
Chemical Reactions Analysis
Diclofensine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The reduction steps in its synthesis involve sodium borohydride, a common reducing agent.
Substitution: The alkylation step involves nucleophilic substitution, where the intermediate reacts with 3,4-dichlorophenacylbromide.
Scientific Research Applications
Chemistry: It serves as a model compound for studying monoamine reuptake inhibitors.
Biology: Research has focused on its effects on neurotransmitter systems, particularly dopamine, noradrenaline, and serotonin.
Mechanism of Action
Diclofensine hydrochloride acts as a triple monoamine reuptake inhibitor. It primarily inhibits the reuptake of dopamine, noradrenaline, and serotonin by binding to their respective transporters (DAT, NET, and SERT). This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and producing stimulant and antidepressant effects .
Comparison with Similar Compounds
Diclofensine hydrochloride is chemically related to other tetrahydroisoquinoline derivatives, such as nomifensine. Compared to nomifensine and amitriptyline, diclofensine has a unique pharmacological profile:
Nomifensine: Both compounds inhibit dopamine and noradrenaline reuptake, but diclofensine also significantly inhibits serotonin reuptake.
Amitriptyline: Unlike amitriptyline, which has significant sedative effects, diclofensine does not consistently affect sedation or mood.
Similar Compounds
- Nomifensine
- Amitriptyline
- Sertraline
- Tesofensine
- Brasofensine
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHOXCSPLOXNOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67165-56-4 (Parent) | |
Record name | Diclofensine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301000351 | |
Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34041-84-4, 79234-32-5 | |
Record name | Diclofensine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diclofensine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICLOFENSINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U71XY6JQK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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